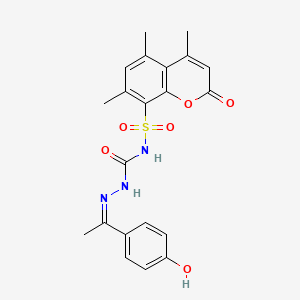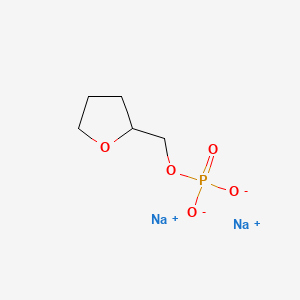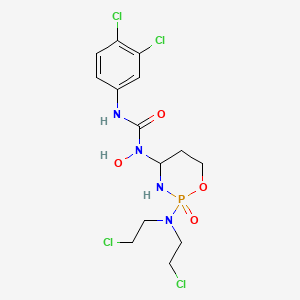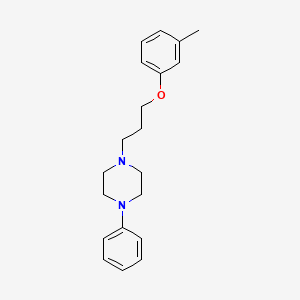
Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- is a chemical compound belonging to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a phenyl group and a 3-methylphenoxy group attached to the piperazine ring, making it a valuable intermediate in organic synthesis and potential candidate for various applications in chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- typically begins with piperazine and 3-methylphenol as starting materials.
Reaction Steps:
Alkylation: Piperazine is first alkylated with 3-(3-methylphenoxy)propyl chloride to form the intermediate piperazine derivative.
Phenyl Group Addition: The phenyl group is then introduced through a subsequent reaction with benzyl chloride under suitable conditions.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to reduce functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated piperazines, nitro derivatives.
Reduction Products: Amines, reduced phenyl groups.
Substitution Products: Alkylated or arylated piperazines.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the interaction with various biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl and 3-methylphenoxy groups may engage in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with biological targets, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1-(2-(3-methylphenoxy)ethyl)-4-phenyl-
Piperazine, 1-(3-(2-methylphenoxy)propyl)-4-phenyl-
Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-
Uniqueness: Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- is unique due to its specific substitution pattern on the piperazine ring, which can influence its reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
84344-38-7 |
|---|---|
Molekularformel |
C20H26N2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-[3-(3-methylphenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C20H26N2O/c1-18-7-5-10-20(17-18)23-16-6-11-21-12-14-22(15-13-21)19-8-3-2-4-9-19/h2-5,7-10,17H,6,11-16H2,1H3 |
InChI-Schlüssel |
KLYJRSQDUKQBJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


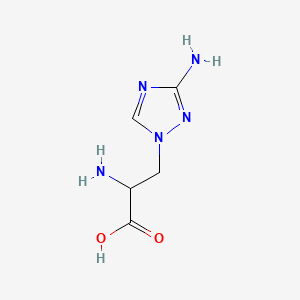
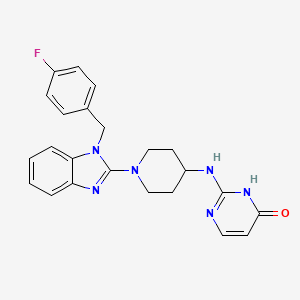
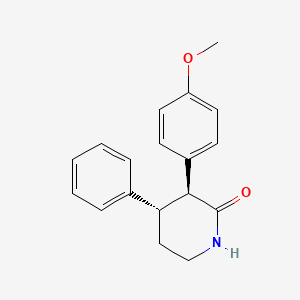
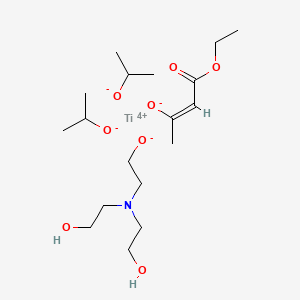
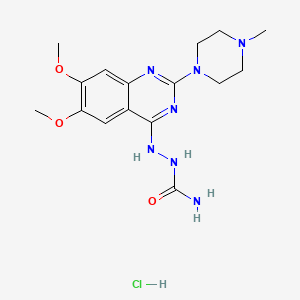
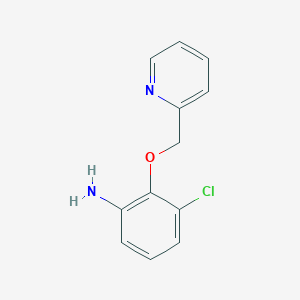
![N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid](/img/structure/B15183894.png)
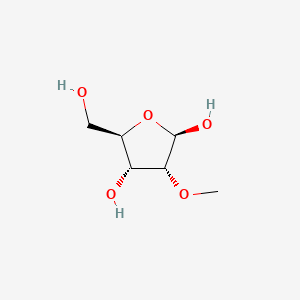
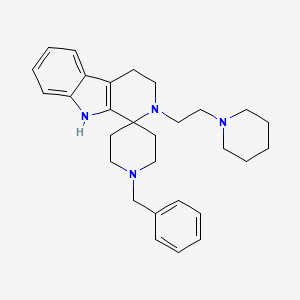
![4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride](/img/structure/B15183911.png)
